N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole

Medicinal Chemistry Process Chemistry Building Block Characterization

Choose this Boc-protected bromo-thiadiazole for orthogonal reactivity. The 5-bromo substituent enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings while the Boc-protected amine remains intact, allowing sequential functionalization. Unlike the free 2-amino analog—which alters solubility and disables orthogonal deprotection—this compound is essential for proteasome inhibitor synthesis, agrochemical candidate diversification, and fluorescent sensor development. The Boc group is cleanly removed under mild acidic conditions for late-stage amide or urea formation. Avoid synthetic failure—insist on the Boc-protected bromo intermediate.

Molecular Formula C7H10BrN3O2S
Molecular Weight 280.14
CAS No. 1048358-33-3
Cat. No. B581221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-Amino-5-bromo[1,3,4]thiadiazole
CAS1048358-33-3
Molecular FormulaC7H10BrN3O2S
Molecular Weight280.14
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=C(S1)Br
InChIInChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)
InChIKeyFVENMKPZBGIYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole (CAS 1048358-33-3) for Controlled Heterocyclic Synthesis


N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is a heterocyclic building block comprising a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality . With the molecular formula C₇H₁₀BrN₃O₂S and a molecular weight of 280.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal protection and subsequent cross-coupling reactions are required . Its commercial availability typically ranges from 95% to 98% purity .

Why N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole Cannot Be Replaced by Unprotected Analogs or Alternative Halides


Substituting N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole with the unprotected 2-amino-5-bromo-1,3,4-thiadiazole introduces significant handling and reactivity constraints. The free amine alters solubility profiles and eliminates the possibility of orthogonal deprotection in multi-step sequences [1]. Additionally, replacing the 5-bromo substituent with a chloro or iodo analog changes the cross-coupling reactivity window, potentially compromising yield or requiring re-optimization of catalytic conditions [2]. The combination of Boc protection and the specific bromine handle defines this compound's utility; generic substitution risks both physical handling issues and synthetic failure.

Quantitative Differentiation of N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole Against Closest Analogs


Melting Point Depression Enables Easier Handling and Purification vs. Unprotected Analog

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole exhibits a significantly lower and broader melting point range (150-170 °C) compared to its unprotected counterpart, 2-amino-5-bromo-1,3,4-thiadiazole (178-182 °C with decomposition) . This depression in melting point indicates a reduction in crystalline lattice energy, which correlates with improved solubility in organic solvents and easier handling during weighing and transfer operations.

Medicinal Chemistry Process Chemistry Building Block Characterization

Reduced Aqueous Solubility Facilitates Organic-Phase Workup and Chromatography

The Boc-protected compound exhibits an aqueous solubility of 0.268 mg/mL , approximately 4.9-fold lower than the unprotected 2-amino-5-bromo-1,3,4-thiadiazole, which shows a solubility of 1.3 mg/mL . This reduced water solubility enhances retention on reversed-phase chromatographic media and minimizes losses during aqueous workup, a practical advantage for reaction purification.

Organic Synthesis Medicinal Chemistry Workup Efficiency

Higher Commercial Purity Grade Availability (98% HPLC) vs. Unprotected Analog

N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is routinely available with a minimum purity specification of 98% (HPLC) from multiple reputable suppliers . In contrast, the unprotected 2-amino-5-bromo-1,3,4-thiadiazole is commonly offered at 95-97% purity , reflecting differences in synthetic accessibility and purification ease. Higher initial purity reduces the need for additional purification prior to use in sensitive reactions.

Chemical Procurement Quality Assurance Building Block Sourcing

Orthogonal Boc Protection Enables Sequential Deprotection Strategies

The Boc group on N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is orthogonal to common amine protecting groups such as Fmoc and Cbz, and can be selectively removed under acidic conditions (e.g., TFA in DCM) without affecting base-labile groups [1]. In contrast, the unprotected 2-amino-5-bromo-1,3,4-thiadiazole lacks this orthogonality, limiting its utility in complex sequences. The Boc group also improves the compound's stability during storage under inert atmosphere at 2-8 °C .

Protecting Group Strategy Multi-step Synthesis Peptidomimetics

5-Bromo Substituent Reactivity Window for Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent on the 1,3,4-thiadiazole ring provides an optimal reactivity window for palladium-catalyzed cross-coupling reactions, balancing oxidative addition rates and stability compared to chloro (slower) and iodo (less stable) analogs [1]. Literature reports demonstrate that bromo-substituted 1,3,4-thiadiazoles undergo efficient Suzuki-Miyaura couplings with aryl boronic acids to yield functionalized heterocycles in high yields [2]. The N-Boc-2-amino-5-bromo[1,3,4]thiadiazole specifically serves as a key intermediate for introducing aryl or heteroaryl diversity via these reactions .

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Medicinal Chemistry

Procurement-Driven Application Scenarios for N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole


Parallel Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Libraries via Suzuki Coupling

The 5-bromo substituent enables high-throughput Suzuki-Miyaura cross-coupling with diverse aryl boronic acids [1]. The Boc-protected amine remains intact during the coupling, allowing for subsequent deprotection and further functionalization. This orthogonal reactivity pattern is ideal for generating focused libraries of 2-amino-5-aryl-1,3,4-thiadiazoles for biological screening [2].

Multi-Step Synthesis of Proteasome Inhibitors and Anticancer Agents

The compound serves as a key intermediate in the preparation of proteasome inhibitors [1]. The Boc group provides stability during cross-coupling steps and is readily removed under mild acidic conditions to liberate the free amine for subsequent amide bond formation or urea synthesis, common motifs in oncology drug candidates [2].

Development of Agrochemical Safeners and Crop Protection Agents

1,3,4-Thiadiazole derivatives are known scaffolds in agrochemicals, including safeners and fungicides [1]. N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole provides a convenient entry point for diversifying the 5-position via cross-coupling while retaining a protected amine for late-stage modification, streamlining the synthesis of novel agrochemical candidates [2].

Synthesis of Fluorescent Probes and Materials Science Applications

The bromo substituent can be utilized in Buchwald-Hartwig aminations or Sonogashira couplings to install chromophores or extended π-systems [1]. The Boc group's orthogonal deprotection allows for subsequent conjugation to biomolecules or surfaces, making this compound a versatile building block for the development of fluorescent sensors and functional materials [2].

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